molecular formula C11H11N3S B11888255 2-(Indolin-1-yl)thiazol-4-amine

2-(Indolin-1-yl)thiazol-4-amine

Cat. No.: B11888255
M. Wt: 217.29 g/mol
InChI Key: SHURLPLWJIVSLO-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)thiazol-4-amine is a heterocyclic compound that combines the structural features of both indole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)thiazol-4-amine typically involves the reaction of indole derivatives with thiazole precursors. One common method includes the cyclization of indole-2-carboxylic acid with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require a catalyst such as phosphorus oxychloride (POCl3) and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Indolin-1-yl)thiazol-4-amine is unique due to its combined indole and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H11N3S

Molecular Weight

217.29 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-1,3-thiazol-4-amine

InChI

InChI=1S/C11H11N3S/c12-10-7-15-11(13-10)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6,12H2

InChI Key

SHURLPLWJIVSLO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CS3)N

Origin of Product

United States

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